2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
Description
The compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide features a bifunctional acetamide core bridging two heterocyclic systems: a 4,6-dimethylpyrimidin-2-ylamino-substituted thiazole and a 4-(furan-2-yl)thiazol-2-yl group. This structural architecture is designed to exploit synergistic interactions between pyrimidine, thiazole, and furan moieties, which are commonly associated with bioactivity in medicinal chemistry . The dimethylpyrimidine group enhances lipophilicity and steric stability, while the furan-thiazole segment may contribute to π-π stacking or hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S2/c1-10-6-11(2)20-16(19-10)24-17-21-12(8-27-17)7-15(25)23-18-22-13(9-28-18)14-4-3-5-26-14/h3-6,8-9H,7H2,1-2H3,(H,22,23,25)(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWUEUSIFOLZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Pyrimidine Ring Synthesis: The pyrimidine ring is synthesized separately, often starting from a diketone and an amidine.
Coupling Reactions: The thiazole and pyrimidine rings are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Final Assembly: The furan ring is introduced in the final step, typically through a substitution reaction involving a halogenated furan derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated derivatives, such as bromo- or chloro-compounds, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted thiazole and pyrimidine derivatives.
Scientific Research Applications
Synthetic Pathways
Recent studies have indicated various synthetic routes for similar thiazole compounds, often involving reactions such as:
- Condensation reactions between thiazole derivatives and amines.
- Cyclization processes to form complex ring structures, enhancing biological activity and specificity.
Antimicrobial Properties
Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial activity against various pathogens:
- Antifungal Activity : A study evaluated the efficacy of thiazole derivatives against multidrug-resistant Candida species and reported promising results, indicating potential for further development as antifungal agents .
- Antibacterial Activity : Thiazole derivatives have also demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
Thiazole-based compounds have been explored for their anticancer properties:
- Cytotoxicity Studies : Compounds similar to 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antioxidant Activity
The antioxidant properties of thiazole derivatives are noteworthy:
- Radical Scavenging : Some studies indicate that these compounds can effectively scavenge free radicals, providing protective effects against oxidative stress-related damage in cells .
Case Study: Antifungal Activity
A recent study investigated the antifungal activity of a series of thiazole derivatives against drug-resistant strains of Candida. The results indicated that specific modifications in the thiazole structure significantly enhanced antifungal potency compared to traditional antifungal agents like fluconazole .
Case Study: Anticancer Efficacy
Another research effort focused on evaluating the anticancer properties of a related thiazole compound. The study found that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting strong potential for development into therapeutic agents .
Summary of Biological Activities
| Activity Type | Compound Tested | Target Organisms/Cells | Results |
|---|---|---|---|
| Antifungal | Thiazole Derivatives | Multidrug-resistant Candida | Significant inhibition observed |
| Antibacterial | Thiazole-Based Compounds | MRSA | Effective at low concentrations |
| Anticancer | Thiazole Derivative | Various cancer cell lines | IC50 values < 10 µM |
| Antioxidant | Thiazole Compounds | Free radical scavenging assays | High scavenging activity observed |
Synthetic Pathways Overview
Mechanism of Action
The mechanism of action of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several acetamide derivatives reported in the literature. Key analogues include:
Table 1: Structural and Functional Comparison
Key Observations:
Replacing the dimethyl group with 4-amino-6-oxo (as in ) introduces hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability .
Linker Group: The amino (NH) linker in the target compound contrasts with the sulfanyl (S) group in and . The NH group facilitates hydrogen bonding, whereas the S linker may enhance oxidative stability .
Heterocyclic Systems :
Biological Activity
The compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a thiazole-based derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Research indicates that thiazole derivatives, including the compound , exhibit significant antitumor properties . For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives had IC50 values below 2 µg/mL against human cancer cell lines, indicating potent antitumor activity .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A-431 | 1.98 ± 1.22 | |
| Compound 2 | HT29 | < 1 | |
| Compound 3 | Jurkat | < 1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Thiazole derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria. In a recent study, a related thiazole derivative demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus epidermidis, suggesting strong antibacterial activity .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 20 | |
| Compound C | Pseudomonas aeruginosa | 25 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating neurological disorders such as Alzheimer's disease. Some thiazole derivatives have shown promising results in inhibiting both AChE I and II, indicating their potential therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives suggests that the presence of specific substituents on the thiazole and pyrimidine rings significantly influences their biological activity. For example:
- The methyl groups on the pyrimidine enhance lipophilicity and cellular uptake.
- The furan moiety contributes to increased interaction with biological targets due to its electron-rich nature.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticancer activity. One derivative exhibited an IC50 value lower than that of doxorubicin against multiple cancer cell lines, highlighting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
